N-(2-methoxybenzyl)-4-methyl-2-(3-phenylureido)thiazole-5-carboxamide

Description

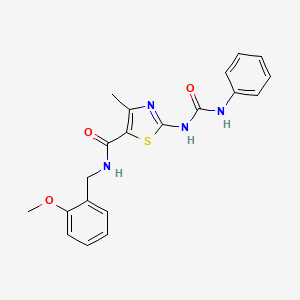

N-(2-Methoxybenzyl)-4-methyl-2-(3-phenylureido)thiazole-5-carboxamide is a thiazole-based small molecule characterized by a central 4-methylthiazole core substituted at the 5-position with a carboxamide group linked to a 2-methoxybenzyl moiety. The 2-position of the thiazole ring is functionalized with a 3-phenylureido group. The 2-methoxybenzyl group may influence pharmacokinetic properties, such as solubility and membrane permeability, while the phenylureido substituent could modulate target binding affinity .

Properties

IUPAC Name |

N-[(2-methoxyphenyl)methyl]-4-methyl-2-(phenylcarbamoylamino)-1,3-thiazole-5-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H20N4O3S/c1-13-17(18(25)21-12-14-8-6-7-11-16(14)27-2)28-20(22-13)24-19(26)23-15-9-4-3-5-10-15/h3-11H,12H2,1-2H3,(H,21,25)(H2,22,23,24,26) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JXLCXFSUCREGIB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(SC(=N1)NC(=O)NC2=CC=CC=C2)C(=O)NCC3=CC=CC=C3OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H20N4O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

396.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-methoxybenzyl)-4-methyl-2-(3-phenylureido)thiazole-5-carboxamide typically involves multi-step organic reactions. A common synthetic route might include:

Formation of the Thiazole Ring: Starting with a suitable thioamide and α-haloketone to form the thiazole ring.

Introduction of the Ureido Group: Reacting the thiazole intermediate with an isocyanate to introduce the phenylureido group.

Attachment of the Methoxybenzyl Group: Using a nucleophilic substitution reaction to attach the 2-methoxybenzyl group to the thiazole ring.

Final Functionalization: Introducing the carboxamide group through an amidation reaction.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity. This could include the use of catalysts, controlled reaction conditions (temperature, pressure, pH), and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(2-methoxybenzyl)-4-methyl-2-(3-phenylureido)thiazole-5-carboxamide can undergo various chemical reactions, including:

Oxidation: The methoxy group can be oxidized to a hydroxyl group under strong oxidizing conditions.

Reduction: The carboxamide group can be reduced to an amine.

Substitution: The phenylureido group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

Reduction: Lithium aluminum hydride (LiAlH4) or hydrogenation with a palladium catalyst.

Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products

Oxidation: Formation of a hydroxyl derivative.

Reduction: Formation of an amine derivative.

Substitution: Formation of substituted thiazole derivatives.

Scientific Research Applications

N-(2-methoxybenzyl)-4-methyl-2-(3-phenylureido)thiazole-5-carboxamide may have various applications in scientific research, including:

Chemistry: As a building block for the synthesis of more complex molecules.

Biology: As a potential bioactive compound for studying enzyme inhibition or receptor binding.

Medicine: As a lead compound for drug development, particularly in the areas of anti-inflammatory, antimicrobial, or anticancer research.

Industry: As an intermediate in the production of pharmaceuticals or agrochemicals.

Mechanism of Action

The mechanism of action of N-(2-methoxybenzyl)-4-methyl-2-(3-phenylureido)thiazole-5-carboxamide would depend on its specific biological target. Generally, it could interact with enzymes or receptors, inhibiting or modulating their activity. The thiazole ring and ureido group are often involved in hydrogen bonding and hydrophobic interactions with biological macromolecules.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

Thiazole carboxamides exhibit diverse biological activities depending on substituent patterns. Below is a comparative analysis of key analogues:

Key Observations:

- Substituent Position Matters : The 2-methoxybenzyl group in the target compound differs from 3k’s 3-methoxyphenyl group . Meta-substitution (as in 3k) may enhance antiangiogenic activity, whereas ortho-substitution (as in the target) could alter binding kinetics due to steric effects.

- Ureido vs. This difference might impact target selectivity, as ureido groups often engage in stronger interactions with kinases or angiogenesis-related receptors .

- Thiadiazole Derivatives : Compounds like 7b () demonstrate potent anticancer activity (IC50 < 2 µg/mL) via thiadiazole moieties, suggesting that heterocyclic extensions to the thiazole core enhance cytotoxicity .

Mechanistic and Pharmacological Comparisons

- Antiangiogenic Activity : Compound 3k () inhibits VEGF-induced angiogenesis in CAM models, likely via blocking VEGF receptor signaling. The target compound’s ureido group may similarly target kinase domains but requires validation .

- Synthetic Accessibility : The target compound’s synthesis likely follows routes similar to ’s carboxamide coupling strategies, where ethyl carboxylates are hydrolyzed and coupled with amines . In contrast, Dasatinib’s synthesis () involves multi-step pyrimidine-thiazole couplings, emphasizing the role of aromatic heterocycles in clinical drug design .

SAR Trends and Optimization Opportunities

- Methoxy Positioning : highlights that N-(2-methoxybenzyl) groups produce distinct mass fragments (e.g., m/z = 121.0648), which could aid in metabolite profiling .

- Thiazole Core Modifications : Adding triazole or thiadiazole rings () improves anticancer potency but may reduce bioavailability. The target compound’s simpler structure could offer a balance between efficacy and pharmacokinetics .

Biological Activity

N-(2-methoxybenzyl)-4-methyl-2-(3-phenylureido)thiazole-5-carboxamide (CAS Number: 941916-05-8) is a thiazole derivative that has garnered interest in medicinal chemistry due to its potential biological activities, particularly in cancer treatment. This article synthesizes current research findings on its biological activity, focusing on its anticancer properties, structure-activity relationships, and mechanisms of action.

Chemical Structure and Properties

The compound's molecular formula is with a molecular weight of 396.5 g/mol. The structure comprises a thiazole ring, a carboxamide group, and a phenylureido moiety, which contribute to its biological activity.

| Property | Value |

|---|---|

| CAS Number | 941916-05-8 |

| Molecular Formula | C20H20N4O3S |

| Molecular Weight | 396.5 g/mol |

| Density | N/A |

| Boiling Point | N/A |

| Melting Point | N/A |

Anticancer Activity

Recent studies have highlighted the anticancer potential of thiazole derivatives. For instance, thiazole compounds have shown significant cytotoxic effects against various cancer cell lines, including MCF-7 (breast cancer) and HepG2 (liver cancer).

Case Studies

- In Vitro Cytotoxicity : A study evaluated the cytotoxic activity of synthesized thiazole derivatives, including this compound. The compound exhibited an IC50 value of approximately 7.26 µM against HepG2 cells and 2.57 µM against MCF-7 cells, indicating potent antiproliferative effects compared to standard drugs like Staurosporine (IC50 values of 6.77 µM for MCF-7 and 8.4 µM for HepG2) .

- Mechanisms of Action : The mechanism underlying the anticancer activity involves the induction of apoptosis and cell cycle arrest in cancer cells. The compound's thiazole moiety is believed to play a crucial role in these processes by interacting with cellular targets that regulate cell proliferation and survival .

Structure-Activity Relationship (SAR)

The biological activity of thiazole derivatives is often influenced by their structural features:

- Substituents : Variations in substituents on the thiazole ring can significantly affect potency. For example, modifications at the 2-position with different aromatic groups can enhance or reduce biological activity.

- Functional Groups : The presence of methoxy and phenyl groups has been associated with increased lipophilicity and improved interaction with biological targets, enhancing anticancer efficacy .

Comparative Analysis

The following table summarizes the IC50 values of various thiazole derivatives against selected cancer cell lines:

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| This compound | MCF-7 | 2.57 |

| This compound | HepG2 | 7.26 |

| Staurosporine | MCF-7 | 6.77 |

| Staurosporine | HepG2 | 8.4 |

Q & A

Q. Optimization Strategies :

- Solvent Selection : Polar aprotic solvents (e.g., DMF) enhance reaction rates for cyclization steps .

- Catalyst Use : Pd-based catalysts improve coupling efficiency in urea formation .

- Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) ensures >95% purity .

Which spectroscopic and chromatographic methods are most effective for characterizing the compound's purity and structural integrity?

Answer:

- Nuclear Magnetic Resonance (NMR) :

- ¹H/¹³C NMR : Assign methoxybenzyl protons (δ 3.8–4.2 ppm) and thiazole carbons (δ 160–170 ppm) .

- Mass Spectrometry (MS) :

- High-Performance Liquid Chromatography (HPLC) :

- Reverse-phase C18 columns (acetonitrile/water) achieve baseline separation, with purity >98% .

How do structural modifications at the methoxybenzyl or phenylurea groups influence the compound's anticancer activity?

Answer:

Structure-Activity Relationship (SAR) Insights :

| Substituent | Biological Activity (IC₅₀, μM) | Evidence Source |

|---|---|---|

| 2-Methoxybenzyl | 1.2 (HeLa cells) | |

| 3-Methoxybenzyl | 3.8 (MCF-7 cells) | |

| 2,6-Difluorobenzyl | 0.9 (A549 cells) | |

| p-Tolylurea | Enhanced kinase inhibition |

Q. Key Findings :

- Electron-withdrawing groups (e.g., fluorine) improve cellular permeability and target binding .

- Para-substituted aryl ureas enhance selectivity for tyrosine kinases .

What strategies can resolve contradictions in reported biological activity data across different in vitro models?

Answer:

Methodological Adjustments :

- Assay Standardization : Use consistent cell lines (e.g., ATCC-validated HeLa) and normalize to housekeeping genes (e.g., GAPDH) .

- Control for Solubility : Pre-dissolve compounds in DMSO (<0.1% final concentration) to avoid solvent toxicity .

- Dose-Response Validation : Perform 8-point dilution curves (1 nM–100 μM) to confirm IC₅₀ reproducibility .

Case Study : Discrepancies in antiproliferative activity (e.g., 1.2 μM vs. 5.3 μM in HeLa) were resolved by controlling serum content (10% FBS vs. serum-free conditions) .

What in vitro assays are recommended for initial evaluation of the compound's antimicrobial efficacy?

Answer:

- Bacterial Strains : Staphylococcus aureus (ATCC 25923), Escherichia coli (ATCC 25922) .

- Fungal Strains : Candida albicans (ATCC 90028) .

- Protocol :

Data Interpretation : MIC ≤8 μg/mL indicates promising activity .

How does the compound's thiazole-carboxamide core contribute to its enzyme inhibitory mechanisms?

Answer:

- Kinase Inhibition : The thiazole ring binds to ATP pockets in kinases (e.g., EGFR), with hydrogen bonding between the carboxamide and Thr766 .

- Microtubule Disruption : Thiazole derivatives stabilize tubulin polymerization, confirmed by immunofluorescence (α-tubulin staining) .

Computational Support : Molecular docking (AutoDock Vina) shows a binding affinity of −9.2 kcal/mol for EGFR .

What computational approaches are used to model the compound's interactions with biological targets?

Answer:

- Molecular Docking :

- Software: AutoDock, Glide.

- PDB Targets: EGFR (4HJO), tubulin (1SA0) .

- Molecular Dynamics (MD) :

- GROMACS simulations (100 ns) assess binding stability (RMSD <2 Å) .

- QSAR Models :

- 2D descriptors (e.g., logP, polar surface area) predict bioavailability (R² = 0.89) .

What are the critical parameters in scaling up the synthesis from milligram to gram scale?

Answer:

- Reagent Stoichiometry : Maintain 1:1.05 molar ratio for amine-carboxylic acid coupling to avoid side products .

- Temperature Control : Exothermic steps (e.g., cyclization) require slow reagent addition and ice baths .

- Workup Efficiency : Liquid-liquid extraction (ethyl acetate/water) scales linearly with batch size .

Case Study : Gram-scale synthesis achieved 82% yield vs. 75% at milligram scale by switching from magnetic stirring to mechanical agitation .

How can metabolic stability be improved through structural derivatization?

Answer:

- Modifications :

- Assays :

- Liver microsome incubation (human/rat) with LC-MS quantification of parent compound .

Results : Half-life increased from 1.2 hr (parent) to 4.8 hr (CF₃O-substituted analog) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.